molecular formula C10H11Cl2NO B2878130 (5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 2260932-78-1

(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride

Cat. No. B2878130
CAS RN: 2260932-78-1
M. Wt: 232.1
InChI Key: JKSRETSQVGZVTL-UHFFFAOYSA-N
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Description

“(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2260932-78-1 . It has a molecular weight of 232.11 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes, which can be mediated by hypervalent iodine reagents . Other methods include the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols , and the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H . This indicates the presence of a benzofuran ring, a chlorine atom, and a methyl group in the structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” are not mentioned in the search results, benzofuran derivatives in general have been shown to undergo various reactions. For example, they can participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .


Physical And Chemical Properties Analysis

“(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 232.11 .

Scientific Research Applications

Pharmacological Properties

  • Serotonin and Noradrenaline Reuptake Inhibition: One study identified a compound, 403U76, which is a potent inhibitor of serotonin (5-HT) and noradrenaline reuptake into rat brain synaptosomes, showing potential for treating mood disorders (Ferris et al., 1995).

Synthetic Chemistry Applications

  • Benzofuran Derivatives Synthesis: Novel synthesis methods for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been reported, showcasing techniques that could be applied in the development of pharmaceuticals and research chemicals (Schlosser et al., 2015).

Antimicrobial Screening

  • Novel Azetidinone Derivatives: A study synthesized novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibiting significant antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli, indicating potential for antibiotic development (Idrees et al., 2020).

Neurochemistry Research

  • Anticholinesterase Activity: Research focused on novel anticholinesterases based on furobenzofuran and methanobenzodioxepine molecular skeletons demonstrated potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease treatment strategies (Luo et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRETSQVGZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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